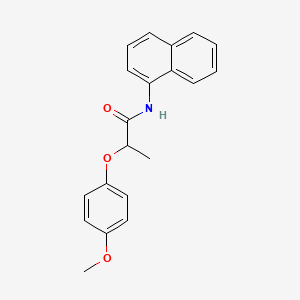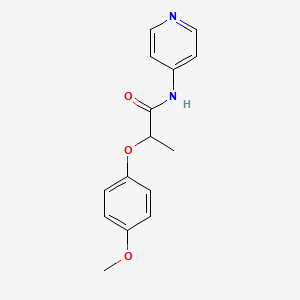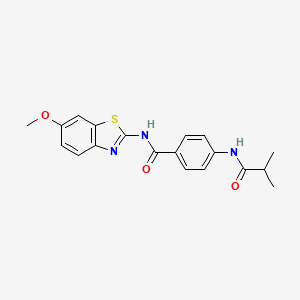![molecular formula C19H23N3O3 B4105219 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4105219.png)
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine, also known as MPPIP, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of piperazine derivatives and has been shown to modulate the activity of several neurotransmitter systems in the brain.
Mécanisme D'action
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine exerts its pharmacological effects by selectively blocking the activity of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is widely distributed in the brain and is involved in the regulation of several neurotransmitter systems. By blocking mGluR7, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine enhances the release of dopamine and other neurotransmitters, which can lead to improved mood and cognitive function.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects in the brain. It enhances the release of dopamine and other neurotransmitters, which can lead to improved mood and cognitive function. It also increases the activity of the cAMP signaling pathway, which is involved in the regulation of several cellular processes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Orientations Futures
There are several future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and anxiety. Further studies are needed to determine the optimal dosage and administration route for these conditions. Another area of interest is the development of more potent and selective mGluR7 antagonists that can be used in lab experiments and potentially in clinical settings. Additionally, studies are needed to further elucidate the biochemical and physiological effects of 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine in the brain.
Conclusion:
In conclusion, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It selectively blocks the activity of the mGluR7 receptor, leading to enhanced release of dopamine and other neurotransmitters, improved mood and cognitive function. While 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration route, and to develop more potent and selective mGluR7 antagonists.
Applications De Recherche Scientifique
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and drug addiction. It has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15(25-17-8-6-16(24-2)7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQMIREDZFWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxy-4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4105145.png)


![6-amino-4-(5-methyl-2-furyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105162.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4105163.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4105178.png)

![methyl 5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B4105192.png)

![5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4105212.png)
![1-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105220.png)
![6-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4105227.png)
![2-[3-allyl-1-(3-chloro-4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105239.png)
![N-benzyl-3-({[(6-chloro-1,3-benzodioxol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B4105252.png)